molecular formula C14H21N3O2 B11852759 tert-Butyl 5-(aminomethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate

tert-Butyl 5-(aminomethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate

Cat. No.: B11852759
M. Wt: 263.34 g/mol
InChI Key: AOKQSGMZFNCEFN-UHFFFAOYSA-N
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Description

tert-Butyl 5-(aminomethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate: is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its tert-butyl ester group and an aminomethyl substituent on the naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-(aminomethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and cost-efficiency, often employing robust catalysts and environmentally friendly solvents. The industrial methods also focus on minimizing waste and ensuring the safety of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-(aminomethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

tert-Butyl 5-(aminomethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 5-(aminomethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives with different substituents, such as:

  • tert-Butyl 5-(methyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate
  • tert-Butyl 5-(ethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate
  • tert-Butyl 5-(propyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate

Uniqueness

The uniqueness of tert-Butyl 5-(aminomethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate lies in its specific substituents, which confer distinct chemical and biological properties. The aminomethyl group, in particular, enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

tert-butyl 5-(aminomethyl)-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-5-4-12-10(6-15)7-16-8-11(12)9-17/h7-8H,4-6,9,15H2,1-3H3

InChI Key

AOKQSGMZFNCEFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C=NC=C2C1)CN

Origin of Product

United States

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